![molecular formula C12H20Si B3337782 Silane, trimethyl(4-propylphenyl)- CAS No. 81631-65-4](/img/structure/B3337782.png)
Silane, trimethyl(4-propylphenyl)-
Overview
Description
“Silane, trimethyl(4-propylphenyl)-” is a type of organosilicon compound . It is related to trimethylsilane, which is an organosilicon compound with the formula (CH3)3SiH . The Si-H bond in these compounds is reactive .
Synthesis Analysis
Organosilanes have varied uses in organic chemistry from the most frequently employed protecting groups to intermediates in organic synthesis . The silanes which can be obtained are mainly hydrido-, methyl, ethyl and phenylchlorosilanes. Silanes with higher alkyl or unsaturated moieties show low yields and are not applicable in this process. They can also be obtained via Grignard reaction, hydrosilylation or radical additions .Molecular Structure Analysis
The molecular weight of “Silane, trimethyl(4-propylphenyl)-” is 192.37 . The molecular formula is C12H20Si .Chemical Reactions Analysis
Electrophilic attack on vinyl- and allylsilanes is a well-established mechanism . The electron-releasing strength of the carbon-silicon bond is large, and as a result, the position of silicon in the unsaturated silane controls the site of reaction and stereoselectivity .Mechanism of Action
properties
IUPAC Name |
trimethyl-(4-propylphenyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Si/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h7-10H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGYEWBLFWALLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375386 | |
Record name | Silane, trimethyl(4-propylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trimethyl(4-propylphenyl)- | |
CAS RN |
81631-65-4 | |
Record name | Silane, trimethyl(4-propylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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